Boc-2-(trifluoromethyl)-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

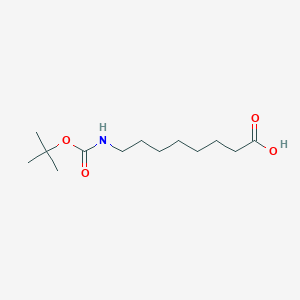

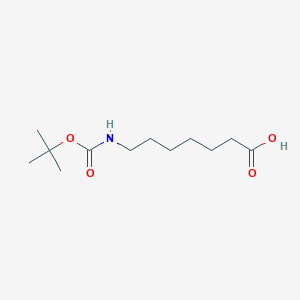

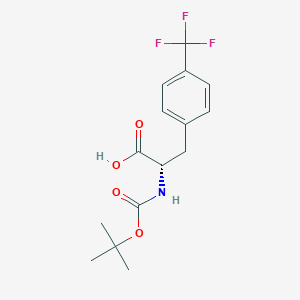

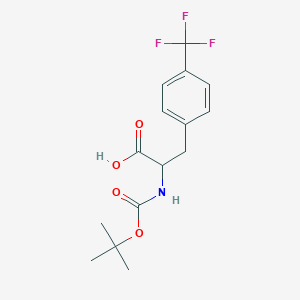

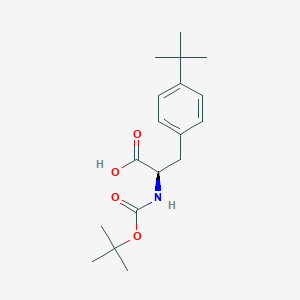

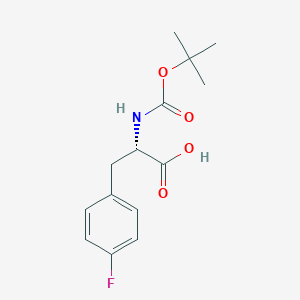

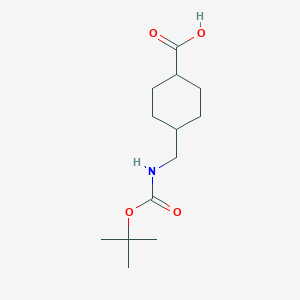

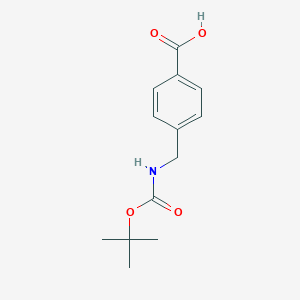

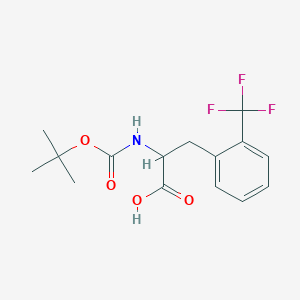

“Boc-2-(trifluoromethyl)-L-phenylalanine” is a chemical compound with the molecular formula C15H18F3NO4 . It is also known by other names such as “boc-l-2-trifluoromethylphenylalanine”, “s-2-tert-butoxycarbonyl amino-3-2-trifluoromethyl phenyl propanoic acid”, and "boc-phe 2-cf3-oh" .

Molecular Structure Analysis

The molecular structure of “Boc-2-(trifluoromethyl)-L-phenylalanine” consists of a phenylalanine backbone with a trifluoromethyl group attached to the second carbon atom . The molecule also contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .Physical And Chemical Properties Analysis

“Boc-2-(trifluoromethyl)-L-phenylalanine” has a molecular weight of 347.329 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 440.5±45.0 °C at 760 mmHg, and a flash point of 220.2±28.7 °C . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .Aplicaciones Científicas De Investigación

Photocatalysis and Environmental Applications

The research on (BiO)2CO3-based photocatalysts highlights the potential of bismuth oxycompounds in various applications, including healthcare, photocatalysis, and environmental remediation. While not directly linked, the study of such materials showcases the interdisciplinary approach in utilizing chemical compounds for technological advancements in sustainability and pollution control (Ni, Sun, Zhang, & Dong, 2016).

Biosensors and Medical Diagnostics

Research on sensors and biosensors modified with conducting polymers for the electrochemical detection of amino acids like phenylalanine underscores the critical role of chemical modifications in enhancing the specificity and sensitivity of diagnostic tools. This could suggest applications for Boc-2-(trifluoromethyl)-L-phenylalanine in developing more effective biosensing technologies for monitoring diseases or conditions associated with amino acid levels (Dinu & Apetrei, 2022).

Drug Delivery Systems

The exploration of drug delivery systems, especially in the context of boron neutron capture therapy for cancer, showcases the importance of targeted therapy in modern medicine. The development and modification of chemical compounds for selective delivery highlight the potential of utilizing specific chemical modifications, such as those found in Boc-2-(trifluoromethyl)-L-phenylalanine, for improving therapeutic outcomes (Yanagië et al., 2008).

Nutritional and Metabolic Research

In the context of phenylketonuria (PKU), advancements in nutritional treatment strategies, such as the use of glycomacropeptide for managing amino acid intake, reflect the ongoing research into metabolic disorders and dietary interventions. This area might benefit from compounds like Boc-2-(trifluoromethyl)-L-phenylalanine for studying metabolic pathways or developing dietary supplements (Strisciuglio & Concolino, 2014).

Safety And Hazards

The safety data sheet for “N-Boc-2-trifluoromethyl-L-phenylalanine” advises against its use in food, drugs, pesticides, or biocidal products . In case of eye or skin contact, it is recommended to rinse immediately with plenty of water and seek medical attention . The compound should not be released into the environment .

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMOOODKNPYTEE-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-(trifluoromethyl)-L-phenylalanine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.